molecular formula C9H11ClN2O B15112054 4-Chloro-1-cyclopentyl-1H-pyrazole-3-carbaldehyde

4-Chloro-1-cyclopentyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B15112054
M. Wt: 198.65 g/mol
InChI Key: QZDZRMJKAFRSDA-UHFFFAOYSA-N
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Description

4-Chloro-1-cyclopentyl-1H-pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C9H11ClN2O. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science . This compound features a pyrazole ring substituted with a chloro group at the 4-position and a cyclopentyl group at the 1-position, along with an aldehyde functional group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-cyclopentyl-1H-pyrazole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by chlorination and cyclopentylation . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are often carried out in solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry . The use of catalysts and controlled reaction environments ensures efficient production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-cyclopentyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-cyclopentyl-1H-pyrazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-Chloro-1-cyclopentyl-1H-pyrazole-3-carbaldehyde is an organic compound that belongs to the pyrazole derivative family. This compound has garnered attention due to its potential biological activities , including antimicrobial and anti-inflammatory properties. Its unique structure, featuring a chlorine atom and a cyclopentyl group, contributes to its distinct reactivity and biological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Molecular Characteristics

PropertyValue
Molecular FormulaC9H11ClN2O
Molecular Weight198.65 g/mol
IUPAC Name4-chloro-1-cyclopentylpyrazole-3-carbaldehyde
InChI KeyQZDZRMJKAFRSDA-UHFFFAOYSA-N
Canonical SMILESC1CCC(C1)N2C=C(C(=N2)C=O)Cl

The compound's structure includes an aldehyde functional group, which is essential for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its efficacy against various bacterial strains, potentially through mechanisms involving the inhibition of enzyme activities or disruption of cellular processes.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its mechanism may involve modulation of signaling pathways related to inflammation, making it a candidate for therapeutic applications in inflammatory diseases.

The biological activity of this compound is primarily attributed to its electrophilic nature. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction is crucial for its antimicrobial and anti-inflammatory effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural Features
4-Chloro-1H-pyrazoleLacks cyclopentyl group; simpler structure
4-Chloro-1-cyclopentyl-1H-pyrazole-5-carboxylic acidContains a carboxylic acid functional group
4-Chloro-1-cyclopentyl-1H-pyrazole-5-methanolContains a hydroxymethyl group instead of aldehyde

The distinct combination of the chlorine atom and cyclopentyl group in this compound differentiates it from other pyrazole derivatives, influencing its reactivity patterns and biological activities.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Study : A recent investigation showed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anti-inflammatory Research : In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures, indicating its potential as an anti-inflammatory agent .
  • Enzyme Inhibition : Further research has indicated that the compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes .

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

4-chloro-1-cyclopentylpyrazole-3-carbaldehyde

InChI

InChI=1S/C9H11ClN2O/c10-8-5-12(11-9(8)6-13)7-3-1-2-4-7/h5-7H,1-4H2

InChI Key

QZDZRMJKAFRSDA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)C=O)Cl

Origin of Product

United States

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